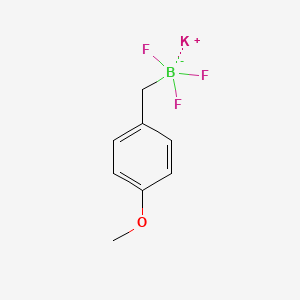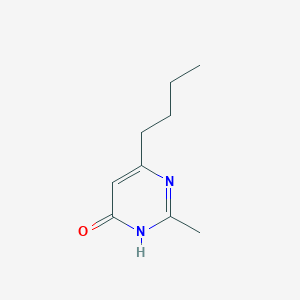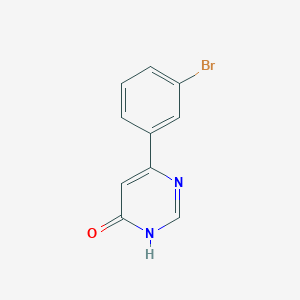
6-(3-Bromophenyl)pyrimidin-4-ol
Übersicht
Beschreibung
“6-(3-Bromophenyl)pyrimidin-4-ol” is a chemical compound that can be used for pharmaceutical testing . It is a part of the pyrimidine family, which is an aromatic heterocyclic moiety containing nitrogen atoms at the 1st and 3rd positions . Pyrimidines form the central core for different biological active compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been reported in several studies . For instance, a novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines was reported, starting from 2-aminonicotinonitrile, followed by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The structures of the synthesized compounds were determined by NMR, IR, and HRMS techniques .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been investigated using various techniques such as X-ray structural analysis . The structure was solved by the direct method and refined by the least-squares technique in the full matrix anisotropic approximation .Chemical Reactions Analysis
The chemical reactions of pyrimidine derivatives have been studied, with the results showing specific NMR shifts for different atoms in the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Intermediate in Pyrimidine Synthesis : 6-(3-Bromophenyl)pyrimidin-4-ol derivatives serve as key intermediates in the synthesis of complex pyrimidine compounds. These compounds are crucial for developing pharmaceuticals and chemicals due to their heterocyclic structure, which is a common motif in many bioactive molecules. For example, a rapid synthetic method for compound 1, which is an important intermediate for further synthesis, was established and optimized, showcasing the utility of these intermediates in facilitating the production of targeted compounds with wide applications in the pharmaceutical and chemical industries (Hou et al., 2016).
Biological Activities
Anti-inflammatory and Analgesic Agents : Novel derivatives have been synthesized with significant anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a crucial role in determining the potency of these activities. For instance, derivatives with chlorophenyl substitution demonstrated potent anti-inflammatory and analgesic activities, indicating the therapeutic potential of these compounds in pain and inflammation management (Muralidharan, James Raja, & Asha Deepti, 2019).
Antimicrobial and Antituberculosis Activity : Pyrimidine derivatives have also shown promising antimicrobial and antituberculosis activity, suggesting their potential application in treating infectious diseases. The structural modification of these compounds can lead to varying degrees of activity against different microbial strains, highlighting the importance of structural-activity relationship studies in the development of new antimicrobial agents (Soni & Patel, 2017).
Wirkmechanismus
While the specific mechanism of action for “6-(3-Bromophenyl)pyrimidin-4-ol” is not mentioned in the retrieved papers, pyrimidine derivatives have been reported to exhibit various biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Safety and Hazards
The safety data sheet for a similar compound, 2-(3-Bromophenyl)propan-2-ol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIDMWFCTADGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



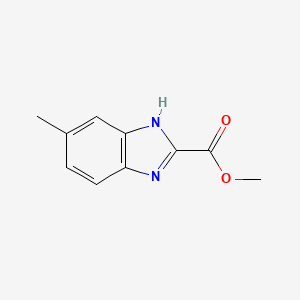

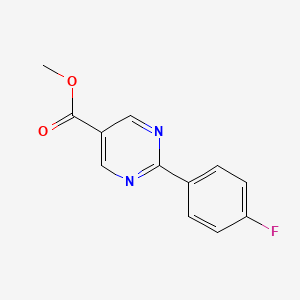
![3-(4-aminophenyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1486719.png)

![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)
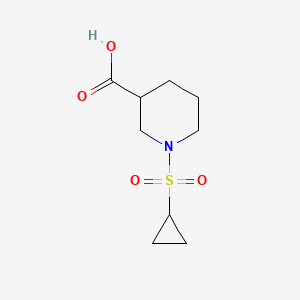
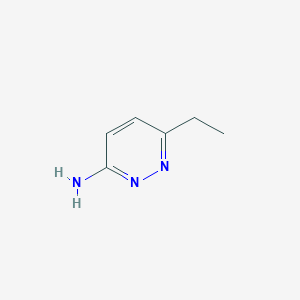
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)
